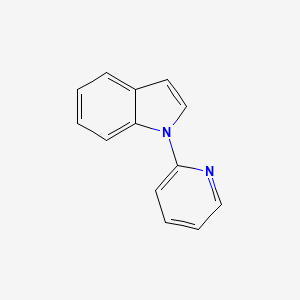

1-(pyridin-2-yl)-1H-indole

概要

説明

1-(Pyridin-2-yl)-1H-indole is a heterocyclic compound that features both pyridine and indole moieties

作用機序

Target of Action

Related compounds such as pyrimidinamine derivatives have been found to inhibit cyclin-dependent kinase 2 . Additionally, some pyridine derivatives have shown affinity towards Histamine H3 and Sigma-1 receptors .

Biochemical Pathways

Related compounds such as pyrimidinamine derivatives have been implicated in the modulation of mitochondrial electron transport . This could potentially affect energy production and other downstream cellular processes.

Pharmacokinetics

A related compound, 4′-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide (pf-915275), has been studied in monkeys, demonstrating a relationship between target inhibition and drug exposure . This could provide some insight into the potential pharmacokinetic properties of 1-(pyridin-2-yl)-1H-indole.

Result of Action

Related compounds such as pyrimidinamine derivatives have shown excellent fungicidal activity . This suggests that this compound might have similar effects.

Action Environment

It is known that factors such as ph, temperature, and presence of other molecules can affect the action of similar compounds .

準備方法

Synthetic Routes and Reaction Conditions

1-(Pyridin-2-yl)-1H-indole can be synthesized through various methods. One common approach involves the cyclization of 2-aminopyridine with an appropriate indole precursor. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. For example, the use of palladium catalysts in a cross-coupling reaction can facilitate the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability .

化学反応の分析

Types of Reactions

1-(Pyridin-2-yl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated indole derivatives.

科学的研究の応用

1-(Pyridin-2-yl)-1H-indole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

類似化合物との比較

Similar Compounds

2-(Pyridin-2-yl)indole: Similar structure but with different substitution patterns.

3-(Pyridin-2-yl)indole: Another isomer with the pyridine ring attached at a different position on the indole ring.

N-(Pyridin-2-yl)indole: A derivative with a nitrogen atom linking the pyridine and indole rings.

Uniqueness

1-(Pyridin-2-yl)-1H-indole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

生物活性

1-(Pyridin-2-yl)-1H-indole, a compound with significant biological relevance, has been the focus of various studies due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including anticancer, antimicrobial, and other pharmacological properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring attached to an indole moiety. This structural configuration contributes to its diverse biological activities. The compound can be synthesized through various methods, including nickel-catalyzed C–H alkylation, which has been shown to yield high purity and efficacy in biological assays .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties .

In Vitro Studies

A study evaluated the compound's effects on various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (triple-negative breast cancer). The results demonstrated varying degrees of antiproliferative activity:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa | 4.3 - 8.3 | Moderate inhibition |

| A549 | 6.25 | Significant inhibition |

| MDA-MB-231 | 25 | Moderate inhibition |

The presence of hydroxyl (-OH) groups in derivatives significantly improved their antiproliferative activity, indicating that functional group modifications can enhance therapeutic potential .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . Studies have shown that it possesses activity against a range of microorganisms, including bacteria and fungi. The compound's mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

Antimicrobial Efficacy Table

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

The biological activity of this compound is attributed to its interaction with various molecular targets. It is known to act on multiple receptors and enzymes involved in cell signaling pathways. For instance, it may induce apoptosis in cancer cells by activating caspases or inhibiting protein kinase C pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Anticancer Activity : In a clinical trial involving patients with metastatic breast cancer, derivatives of this compound showed promising results in reducing tumor size and improving patient outcomes when combined with standard chemotherapy regimens.

- Case Study on Antimicrobial Resistance : A recent study focused on the efficacy of this compound against antibiotic-resistant strains of bacteria, demonstrating its potential as an alternative treatment option in an era of increasing antimicrobial resistance.

特性

IUPAC Name |

1-pyridin-2-ylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-12-11(5-1)8-10-15(12)13-7-3-4-9-14-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKZGHVPGOMFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What makes 1-(pyridin-2-yl)-1H-indole a valuable building block in organic synthesis?

A: this compound possesses several structural features that make it highly attractive for synthetic chemists. [, , , ]

- Chelation ability: The nitrogen atoms in both rings can act as coordinating sites for metal catalysts. This property has been exploited in various transition metal-catalyzed reactions, including C-H activation and annulation reactions. [, , ]

- Removable directing group: The 2-pyridyl group can act as a directing group, controlling the regioselectivity of reactions. It can be subsequently cleaved if necessary, further expanding the synthetic possibilities. []

Q2: Can you provide specific examples of how this compound has been utilized in synthesis?

A2: Several research groups have successfully employed this compound in developing novel synthetic methodologies:

- Synthesis of spiro[cyclobutane-1,1'-indenes]: A cascade reaction involving this compound and alkynyl cyclobutanols produces indolyl-tethered spiro[cyclobutane-1,1'-indenes] with high chemo- and regioselectivity. This reaction showcases the potential of this molecule in constructing complex cyclic structures. []

- Construction of pyrido[2,1-a]indoles: A Rh/Cu-catalyzed process utilizes this compound and γ-substituted propargyl alcohols to synthesize pyrido[2,1-a]indoles. This reaction highlights the capability of this starting material to undergo multiple bond cleavages and formations in a single pot. [, ]

- Formation of pyrido[2',1':2,3]pyrimido[1,6-a]indol-5-iums: A Cp*CoIII-catalyzed C-H alkenylation/annulation cascade reaction utilizes 1-(pyridin-2-yl)-1H-indoles and internal alkynes to efficiently construct pyrido[2',1':2,3]pyrimido[1,6-a]indol-5-iums. This demonstrates the versatility of this substrate in accessing diverse heterocyclic scaffolds. []

Q3: Are there any studies on the catalytic properties of this compound derivatives?

A: While most research focuses on using this compound as a building block, one study explored the catalytic activity of a Cp*CoIII complex bearing a this compound moiety. [] This complex effectively catalyzed the C2-alkylation of indole derivatives with substituted cyclopropanols, indicating potential applications in developing novel catalytic systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。